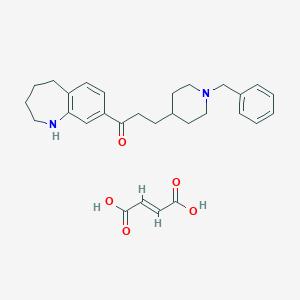

Zanapezil fumarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

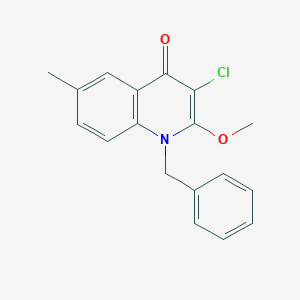

Zanapezil fumarate is a chemical compound that belongs to the class of acetylcholinesterase inhibitors. It is a potent drug that has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. In

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

Zanapezil fumarate, specifically studied as TAK-147, has been investigated for its potential in treating Alzheimer's Disease (AD). It is a selective acetylcholine esterase inhibitor and shows promise in this area. A study by Hatip-Al-Khatib et al. (2005) revealed that TAK-147 increased levels of acetylcholine, epinephrine, dopamine, and serotonin in the ventral hippocampus of rats. This increase in monoamine levels, along with acetylcholine, could be valuable in the treatment of AD and other neurological disorders.

Comparison with Donepezil

Another study compared TAK-147 (zanapezil) and donepezil (E2020) regarding their effects on extracellular acetylcholine levels. Hatip-Al-Khatib et al. (2004) found that both drugs increased acetylcholine levels in the ventral hippocampus of rats, but E2020 showed more potency than TAK-147. However, TAK-147 was observed to induce less skeletal muscle fasciculation and other side effects than E2020.

Neuroprotective Effects of Fumarates

Fumarates, including zanapezil fumarate, demonstrate neuroprotective effects. Scannevin et al. (2012) explored dimethyl fumarate (DMF) and monomethyl fumarate (MMF) on oxidative stress resistance in central nervous system cells. They discovered that treatment with these compounds led to increased nuclear levels of active Nrf2, which in turn regulated antioxidant genes, suggesting their potential in treating neurodegenerative diseases like multiple sclerosis.

Chemical Synthesis

The chemical synthesis of zanapezil fumarate has also been a subject of study. Wang & Dong (2018) described a direct β-alkylation of ketones and aldehydes with simple alkyl bromides, using a Pd-catalyzed redox-cascade strategy, which includes a concise formal synthesis of Zanapezil.

Emerging Therapeutic Applications

Fumarates have broader therapeutic applications, beyond just neurological conditions. Hoogendoorn et al. (2021) reviewed the pharmacokinetics and pharmacodynamics of fumarates, including their use in neurological and cardiovascular diseases. They emphasized the need for further research to fully understand the mechanisms of fumarates and optimize their use in various conditions.

Eigenschaften

CAS-Nummer |

142852-51-5 |

|---|---|

Produktname |

Zanapezil fumarate |

Molekularformel |

C29H36N2O5 |

Molekulargewicht |

492.6 g/mol |

IUPAC-Name |

3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C25H32N2O.C4H4O4/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21;5-3(6)1-2-4(7)8/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI-Schlüssel |

CWEHWZPCDBRUNO-WLHGVMLRSA-N |

Isomerische SMILES |

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |

SMILES |

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

Kanonische SMILES |

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

Andere CAS-Nummern |

263248-42-6 |

Synonyme |

3-(1-(phenylmethyl)-4-piperidinyl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate TAK 147 TAK-147 |

Herkunft des Produkts |

United States |

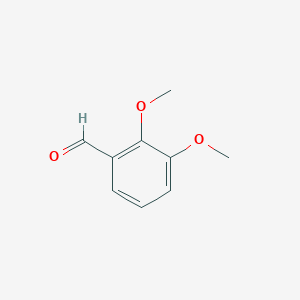

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

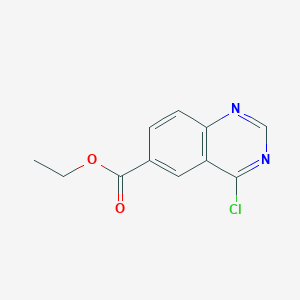

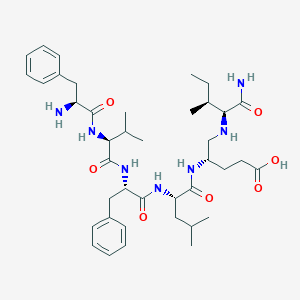

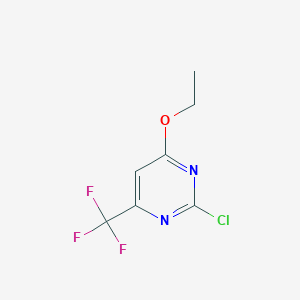

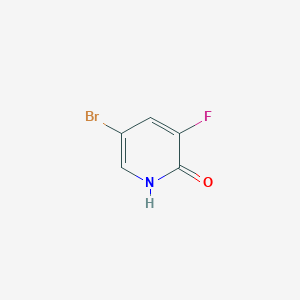

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)